(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone
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Overview
Description
(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone typically involves the reaction of 3-chlorobenzaldehyde with a suitable chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature and pH conditions to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to certain pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenylacetic acid
- 3-Chlorophenylpiperazine
- 3-Chlorophenylhydrazone
Uniqueness
(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVHLTNNKRCHGO-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437998 |
Source
|
Record name | (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287477-53-6 |
Source
|
Record name | (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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